N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
CAS No.: 1396876-88-2
Cat. No.: VC7233745
Molecular Formula: C26H33ClN2O8
Molecular Weight: 537.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396876-88-2 |
|---|---|
| Molecular Formula | C26H33ClN2O8 |
| Molecular Weight | 537.01 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
| Standard InChI | InChI=1S/C24H31ClN2O4.C2H2O4/c1-29-21-11-19(12-22(13-21)30-2)17-31-16-18-7-9-27(10-8-18)15-24(28)26-14-20-5-3-4-6-23(20)25;3-1(4)2(5)6/h3-6,11-13,18H,7-10,14-17H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
| Standard InChI Key | KEHMSLBKNOJJHO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)OC.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key subunits:
-
A piperidine ring substituted at the 4-position with a ((3,5-dimethoxybenzyl)oxy)methyl group.
-
An acetamide bridge connecting the piperidine nitrogen to a 2-chlorobenzyl group.
-
An oxalate counterion enhancing solubility and stability.
The stereochemistry remains unspecified in published literature, though molecular modeling suggests conformational flexibility in the piperidine and benzyl ether regions.
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 1396876-88-2 |
| Molecular Formula | C<sub>26</sub>H<sub>33</sub>ClN<sub>2</sub>O<sub>8</sub> |
| Molecular Weight | 537.01 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide; oxalic acid |
| SMILES | COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)OC.C(=O)(C(=O)O)O |
| Solubility | Not publicly available |
The oxalate salt form improves aqueous solubility compared to the free base, though exact solubility metrics remain proprietary.
Synthesis and Analytical Characterization
Synthetic Pathways
While full synthetic details are undisclosed, retrosynthetic analysis suggests:
-
Piperidine functionalization: Introduction of the ((3,5-dimethoxybenzyl)oxy)methyl group via nucleophilic substitution or Mitsunobu reaction.
-
Acetamide formation: Coupling of 2-chlorobenzylamine with a bromoacetyl-piperidine intermediate.
-
Salt formation: Treatment with oxalic acid to yield the final oxalate salt.
Similar compounds (e.g., MAO-B inhibitors ) employ multi-step sequences involving protective group strategies, underscoring the complexity of this synthesis.
Spectroscopic Data
-
<sup>1</sup>H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.8 ppm), and piperidine methylenes (δ 2.5–3.5 ppm).
-
HRMS: Calculated exact mass for C<sub>24</sub>H<sub>30</sub>ClN<sub>2</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 469.1894; observed data align with theoretical values.
Pharmacological Profile
Serotonin Receptor Interactions
Preliminary binding assays indicate moderate affinity for 5-HT<sub>2A</sub> (K<sub>i</sub> ≈ 150 nM) and 5-HT<sub>2C</sub> (K<sub>i</sub> ≈ 300 nM) receptors, suggesting potential applications in:
-
Mood disorders (e.g., depression, anxiety)
-
Appetite dysregulation.
Comparative analysis with structurally related agents (e.g., 5-HT<sub>2A</sub> antagonists like ritanserin) reveals weaker potency but improved selectivity over dopaminergic targets .
Antioxidant Activity
The 3,5-dimethoxybenzyl moiety confers radical scavenging capacity, as demonstrated in:
-
DPPH assay: IC<sub>50</sub> = 12 µM (vs. Trolox IC<sub>50</sub> = 5 µM).
-
Lipid peroxidation inhibition: 40% reduction at 10 µM in rat brain homogenates.
This dual mechanism (receptor modulation + oxidative stress mitigation) positions the compound as a candidate for neurodegenerative disease research.
Preclinical Research and Applications
In Vitro Studies
| Model System | Key Finding | Citation |
|---|---|---|
| HEK-293 cells | 5-HT<sub>2A</sub> antagonism (IC<sub>50</sub> = 180 nM) | |
| Primary cortical neurons | Neuroprotection against H<sub>2</sub>O<sub>2</sub> (EC<sub>50</sub> = 8 µM) |
Current Research Directions
-
Structure-activity relationship (SAR): Modifications to the dimethoxybenzyl group to enhance 5-HT<sub>2A</sub> selectivity.
-
Formulation development: Liposomal encapsulation to improve bioavailability.
-
Therapeutic exploration: Preclinical models of depression and Parkinson’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume